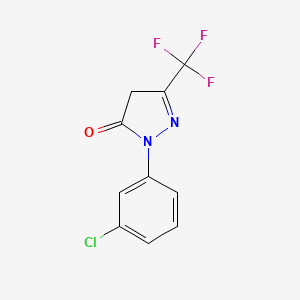

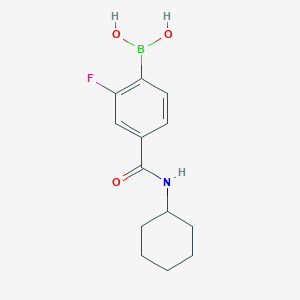

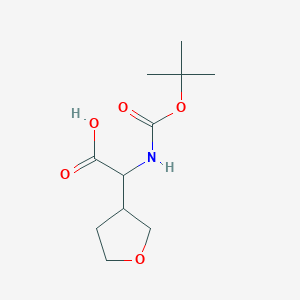

![molecular formula C13H16O8 B3161953 Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate CAS No. 874758-53-9](/img/structure/B3161953.png)

Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate

Overview

Description

“Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate” is a chemical compound with the molecular formula C13H16O8 . It has an average mass of 300.261 Da and a monoisotopic mass of 300.084503 Da . It is also known by other names such as “1,3-Benzodioxole-4-acetic acid, α,7-dihydroxy-6-(methoxymethoxy)-, ethyl ester” and “Ethyl-hydroxy [7-hydroxy-6-(methoxymethoxy)-1,3-benzodioxol-4-yl]acetat” in German .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H16O8 . Detailed structural analysis would require more specific information such as NMR or X-ray crystallography data, which is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes such as its melting point, boiling point, and density. Unfortunately, the search results did not provide specific details on these properties for this compound .Scientific Research Applications

Synthesis Techniques and Transformations

The chemical compound Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate has been studied within the context of various synthetic routes and transformations, showcasing its versatility in chemical synthesis. For instance, Hartenstein and Sicker (1993) explored the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate derivatives, leading to the formation of 4-hydroxy-2,3-dioxo-1,4-benzoxazine compounds through reductive cyclization. This process highlights the compound's potential role in synthesizing cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, which are analogs of naturally occurring cyclic hydroxamic acids from Gramineae (H. Hartenstein, D. Sicker, 1993). Similarly, the work by Iijima et al. (1979) focused on synthesizing compounds directed towards the fungal xanthone bikaverin, demonstrating complex organic synthesis routes that incorporate similar structural motifs (I. Iijima, N. Taga, M. Miyazaki, Tadasu Tanaka, J. Uzawa, 1979).

Structural and Spectral Analysis

Studies also extend to the structural and spectral analysis of related compounds. For example, Gomaa (2011) reported the synthesis and spectral analysis of compounds featuring dibenzo[d,f][1,3]diazepin moieties, further contributing to the understanding of the chemical behavior and characteristics of complex organic structures (M. A. Gomaa, 2011).

Natural Products and Biological Applications

Research into the isolation of compounds from natural sources, such as marine fungi, also highlights the relevance of structurally similar compounds in the discovery of new natural products. Wu et al. (2009) isolated new compounds from the ethyl acetate extract of a marine fungus, elucidating their structures through spectroscopic methods (Hong-Hua Wu, L. Tian, Gang Chen, Nan Xu, Ya-Nan Wang, Shan Sun, Y. Pei, 2009).

Catalysis and Chemical Reactions

The compound and its derivatives have been explored for their role in catalysis and chemical reactions. Kobelev et al. (2020) described reactions involving ethyl 1,2,4-trioxo-2,4-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-3-carboxylates, showcasing the potential of these compounds in facilitating specific organic transformations (A. I. Kobelev, M. Dmitriev, A. N. Maslivets, 2020).

Advanced Materials and Methodologies

The development of advanced materials and methodologies also features the use of structurally related compounds. For instance, the encapsulation of molybdenum(VI) complexes within zeolite structures for use as catalysts in oxidation reactions showcases innovative applications of these compounds in materials science (M. Ghorbanloo, Ali Maleki Alamooti, 2017).

properties

IUPAC Name |

ethyl 2-hydroxy-2-[7-hydroxy-6-(methoxymethoxy)-1,3-benzodioxol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O8/c1-3-18-13(16)9(14)7-4-8(19-5-17-2)10(15)12-11(7)20-6-21-12/h4,9,14-15H,3,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXSQJJANFLGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C2=C1OCO2)O)OCOC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

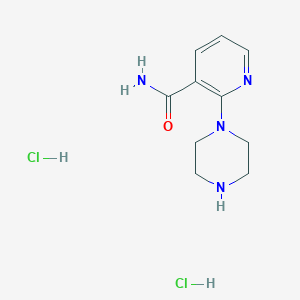

![1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3161907.png)

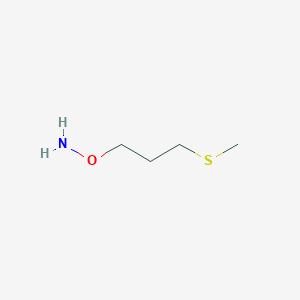

![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161913.png)

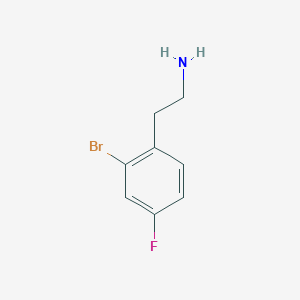

![2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161921.png)

![Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161958.png)

![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)